molecular formula C8H14IN2- B14126842 N,N,1-trimethyl-2H-pyridin-4-amine;iodide

N,N,1-trimethyl-2H-pyridin-4-amine;iodide

Cat. No.: B14126842
M. Wt: 265.11 g/mol
InChI Key: BTYGAEQLRCPZPC-UHFFFAOYSA-M
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Description

N,N,1-trimethyl-2H-pyridin-4-amine;iodide is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyridine ring with a trimethylamine group and an iodide ion.

Preparation Methods

The synthesis of N,N,1-trimethyl-2H-pyridin-4-amine;iodide typically involves the reaction of 4-aminopyridine with methyl iodide under specific conditions. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to reflux. The product is then isolated by filtration and purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N,N,1-trimethyl-2H-pyridin-4-amine;iodide undergoes various chemical reactions, including:

Scientific Research Applications

N,N,1-trimethyl-2H-pyridin-4-amine;iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,1-trimethyl-2H-pyridin-4-amine;iodide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N,N,1-trimethyl-2H-pyridin-4-amine;iodide can be compared with other similar compounds, such as:

    Pyridinium chloride: Similar in structure but with a chloride ion instead of iodide.

    N-methylpyridinium iodide: Contains a single methyl group instead of three.

    N,N-dimethylpyridinium iodide: Contains two methyl groups instead of three.

These compounds share some common properties and applications but differ in their specific chemical and biological activities, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C8H14IN2-

Molecular Weight

265.11 g/mol

IUPAC Name

N,N,1-trimethyl-2H-pyridin-4-amine;iodide

InChI

InChI=1S/C8H14N2.HI/c1-9(2)8-4-6-10(3)7-5-8;/h4-6H,7H2,1-3H3;1H/p-1

InChI Key

BTYGAEQLRCPZPC-UHFFFAOYSA-M

Canonical SMILES

CN1CC=C(C=C1)N(C)C.[I-]

Origin of Product

United States

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